molecular formula C9H8BrIO2 B14037135 Ethyl 3-bromo-2-iodobenzoate

Ethyl 3-bromo-2-iodobenzoate

Cat. No.: B14037135
M. Wt: 354.97 g/mol
InChI Key: CICKTZYCLIPLHX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 of the benzene ring are substituted by bromine and iodine atoms, respectively. This compound is often used in organic synthesis due to its reactivity and the presence of both bromine and iodine, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of ethyl benzoate. The process typically starts with the bromination of ethyl benzoate to form ethyl 3-bromobenzoate. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-2-iodobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other groups, or electrophilic aromatic substitution, where the benzene ring is further functionalized.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-5-iodobenzoate
  • Ethyl 3-iodobenzoate
  • Ethyl 5-bromo-2-iodobenzoate

Uniqueness

Ethyl 3-bromo-2-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds. The presence of both bromine and iodine also provides a unique reactivity profile, making it a valuable intermediate in various synthetic applications .

Biological Activity

Ethyl 3-bromo-2-iodobenzoate is a halogenated benzoate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrIO2C_9H_8BrIO_2 and a molecular weight of approximately 354.97 g/mol. Its structure features a benzene ring with bromine and iodine substituents, which influence its reactivity and biological interactions.

Property Value
Molecular FormulaC9H8BrIO2C_9H_8BrIO_2
Molecular Weight354.97 g/mol
SolubilityModerate in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies, it has shown effectiveness in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. The compound demonstrated an inhibition zone diameter of up to 15 mm against E. coli, indicating potent antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains tested.

The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with various molecular targets within microbial cells. The presence of bromine and iodine atoms allows for electrophilic interactions with nucleophiles in bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of biologically active compounds. Its derivatives are being explored for potential therapeutic applications, particularly in anti-cancer and anti-inflammatory drug development. The compound's unique structural features make it suitable for further modifications to enhance its biological activity and selectivity .

Comparative Biological Activity

To understand the uniqueness of this compound compared to similar compounds, we can analyze its biological activity alongside other halogenated benzoates:

Compound Name Molecular Formula Biological Activity
This compoundC9H8BrIO2C_9H_8BrIO_2Antimicrobial; potential anti-cancer
Ethyl 5-Bromo-2-IodobenzoateC9H8BrIO2C_9H_8BrIO_2Antimicrobial; used in organic synthesis
Ethyl 4-Bromo-2-IodobenzoateC9H8BrIO2C_9H_8BrIO_2Limited antimicrobial activity

This comparison highlights that while this compound shares some properties with other halogenated compounds, its specific arrangement of functional groups may confer distinct reactivity and biological effects.

Conclusion and Future Directions

This compound presents promising biological activity, particularly in antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy in therapeutic settings. Future studies should focus on the synthesis of derivatives with improved selectivity and potency against specific pathogens.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

ethyl 3-bromo-2-iodobenzoate

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3

InChI Key

CICKTZYCLIPLHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)I

Origin of Product

United States

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